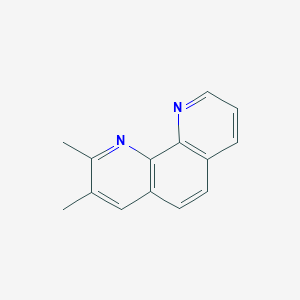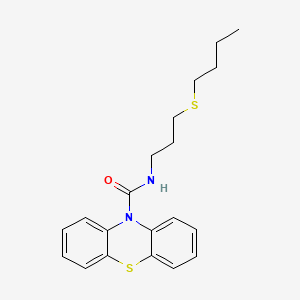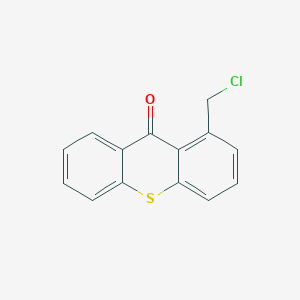![molecular formula C6H12N2O3S B14640024 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid CAS No. 52941-95-4](/img/structure/B14640024.png)
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid is an organic compound that belongs to the class of sulfonic acids. Sulfonic acids are characterized by the presence of a sulfonic acid group (SO₃H) attached to an organic moiety. This compound is known for its strong acidic properties and its ability to participate in various chemical reactions due to the presence of both amino and sulfonic acid functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amine with a sulfonic acid derivative under controlled conditions. For example, the reaction of allylamine with a sulfonic acid derivative in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted amino compounds. These products have various applications in different fields .
Applications De Recherche Scientifique
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial products
Mécanisme D'action
The mechanism of action of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in acid-base reactions, while the amino group can form hydrogen bonds and interact with other functional groups. These interactions can influence the compound’s reactivity and its effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
3-Amino-1-propanesulfonic acid: Known for its use as a gabamimetic agent and its neurological effects.
1-Propanesulfonic acid: Used in various industrial applications and as a reagent in organic synthesis.
CAPS (3-(Cyclohexylamino)-1-propanesulfonic acid): A buffering agent used in biochemistry.
Uniqueness
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid is unique due to its combination of amino and sulfonic acid functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its strong acidic properties and reactivity make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
52941-95-4 |
|---|---|
Formule moléculaire |
C6H12N2O3S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
2-(1-aminoprop-2-enylideneamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C6H12N2O3S/c1-3-6(7)8-5(2)4-12(9,10)11/h3,5H,1,4H2,2H3,(H2,7,8)(H,9,10,11) |
Clé InChI |
YVEOMTKJGMORCA-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)O)N=C(C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
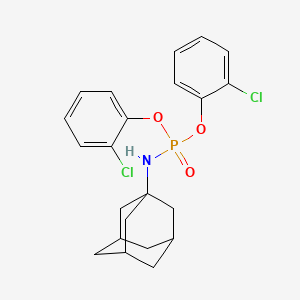
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)
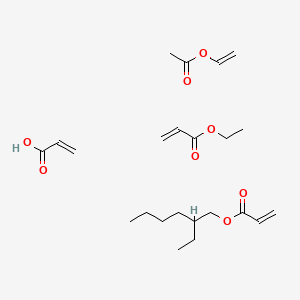
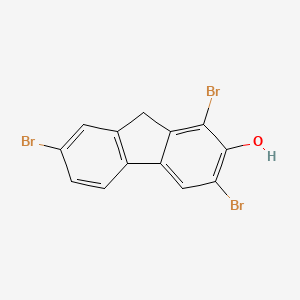

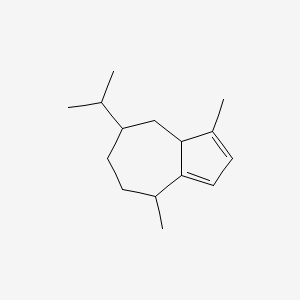
![1,1'-{Methylenebis[(4,1-phenylene)ethene-1,1-diyl]}dibenzene](/img/structure/B14639983.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)
